3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” belongs to the class of pyrazolo[1,5-a]pyrimidines. Pyrazolo[1,5-a]pyrimidines are a type of heterocyclic compounds that contain a pyrazole ring fused with a pyrimidine ring . These compounds are known for their diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazolo[1,5-a]pyrimidine core with various substituents at different positions. The exact structure would need to be confirmed through techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[1,5-a]pyrimidines can undergo various types of reactions due to the presence of multiple reactive sites .Scientific Research Applications
Anticancer and Anti-inflammatory Properties
Research into pyrazolopyrimidine derivatives, including structures similar to 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, has demonstrated significant potential in anticancer and anti-inflammatory applications. For instance, studies on novel pyrazolopyrimidine compounds have shown notable anticancer activity against various cancer cell lines, including HCT-116 and MCF-7, due to their ability to inhibit cell proliferation and induce apoptosis. These compounds have been found to interfere with critical signaling pathways in cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016), (Carraro et al., 2006).
Antitubercular and Antibacterial Applications
Further investigations into pyrazolopyrimidine derivatives have revealed their efficacy in antitubercular and antibacterial contexts. Compounds synthesized from similar structures have shown potent activity against Mycobacterium tuberculosis strains, with certain derivatives exhibiting low minimal inhibitory concentrations (MICs), indicating their strong antitubercular potential. Additionally, these compounds have demonstrated good to excellent antibacterial activity against various bacterial strains, highlighting their potential as broad-spectrum antibacterial agents (Vavaiya et al., 2022), (Deohate et al., 2020).
Antiviral and Antiparasitic Properties
Pyrazolopyrimidine derivatives have also been explored for their antiviral and antiparasitic activities. Research has shown that certain derivatives possess significant inhibitory activity against various viruses, including HSV-2, and parasitic infections. These findings suggest the potential of pyrazolopyrimidine compounds in developing new antiviral and antiparasitic therapies, offering a promising avenue for the treatment of infectious diseases (Ugarkar et al., 1984).
Mechanism of Action
Target of Action
The primary target of 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the prevention of tumor cell proliferation, making it a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell division and proliferation .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells , leading to cell death and potentially reducing the size of tumors.
Future Directions
Biochemical Analysis
Biochemical Properties
It is suggested that this compound could have inhibitory activity against specific kinases. Kinases are enzymes that play a crucial role in various biochemical reactions, including signal transduction, cell division, and metabolism.
Cellular Effects
Some pyrazolo[1,5-a]pyrimidines have been reported to exhibit anticancer activity against various cancer cell lines . They have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Molecular Mechanism
Metabolic Pathways
It is suggested that this compound could interact with various enzymes or cofactors.
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5/c1-13-12-17(24-10-8-23(3)9-11-24)25-19(21-13)18(14(2)22-25)15-6-4-5-7-16(15)20/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOFPMIVKHWSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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